molecular formula C17H22N4O5S B2378691 N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide CAS No. 2034388-13-9

N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide

Cat. No.: B2378691
CAS No.: 2034388-13-9
M. Wt: 394.45
InChI Key: MDMMXSMDPHDCSL-UHFFFAOYSA-N
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Description

N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an imidazolidinone ring, a piperidine ring, and a benzenesulfonamide group.

Preparation Methods

The synthesis of N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide involves multiple steps, typically starting with the preparation of the imidazolidinone and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide include other imidazolidinone and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-3-2-4-14(9-12)27(25,26)19-11-15(22)20-7-5-13(6-8-20)21-16(23)10-18-17(21)24/h2-4,9,13,19H,5-8,10-11H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMXSMDPHDCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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